molecular formula C57H104O6 B3025937 (9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester

(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester

Cat. No.: B3025937
M. Wt: 885.4 g/mol
InChI Key: PHYFQTYBJUILEZ-MCUNLBMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioleoyl-2-Elaidoyl Glycerol typically involves the esterification of glycerol with oleic acid and elaidic acid. The process can be carried out using chemical or enzymatic methods. One common approach is the chemoenzymatic synthesis, which involves the following steps :

    Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.

    Esterification: The vinyl oleate is then reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.

    Final Esterification: The purified 1,3-diolein is chemically reacted with elaidic acid to produce 1,3-Dioleoyl-2-Elaidoyl Glycerol.

Industrial Production Methods

Industrial production of 1,3-Dioleoyl-2-Elaidoyl Glycerol may involve large-scale esterification processes using similar chemical or enzymatic methods. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1,3-Dioleoyl-2-Elaidoyl Glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated oleic and elaidic acid moieties.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The compound can participate in transesterification reactions with other fatty acids or alcohols.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), hydrolyzing agents (e.g., water and acids), and transesterification catalysts (e.g., lipases) .

Scientific Research Applications

1,3-Dioleoyl-2-Elaidoyl Glycerol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioleoyl-2-Elaidoyl Glycerol involves its interaction with lipid metabolic pathways. The compound can influence the polymorphic behavior of triacylglycerols, affecting their physical properties and biological functions. It may also interact with specific enzymes and receptors involved in lipid metabolism, thereby modulating cellular processes .

Comparison with Similar Compounds

1,3-Dioleoyl-2-Elaidoyl Glycerol can be compared with other similar triacylglycerol compounds, such as:

    1,3-Dioleoyl-2-Palmitoyl Glycerol: Contains palmitic acid at the sn-2 position instead of elaidic acid.

    1-Oleoyl-2-Palmitoyl-3-Linoleoyl Glycerol: Contains linoleic acid at the sn-3 position and palmitic acid at the sn-2 position.

Properties

IUPAC Name

[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFQTYBJUILEZ-MCUNLBMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester
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(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester
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(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester
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(9Z,9'E,9''Z)-9-octadecenoic acid, 1,2,3-propanetriyl ester

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